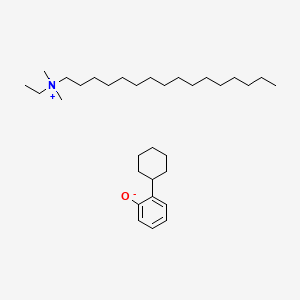

Ethylhexadecyldimethylammonium 2-cyclohexylphenolate

Description

Ethylhexadecyldimethylammonium 2-cyclohexylphenolate (abbreviated here for clarity, though per guidelines, full nomenclature is maintained) is a quaternary ammonium compound with a cationic surfactant structure. Its molecular architecture comprises a long hydrophobic hexadecyl chain, a dimethylammonium head group, and a 2-cyclohexylphenolate counterion. This compound is primarily utilized in industrial applications such as ion flotation, wastewater treatment, and as a phase-transfer catalyst due to its amphiphilic properties and strong anion-exchange capabilities .

The compound’s efficacy arises from its ability to modify surfaces (e.g., zeolites) to enable anion exchange, particularly for heavy metal removal. For instance, when tailored onto zeolites, it facilitates chromium (CrO₄²⁻) adsorption via electrostatic interactions, though its performance varies compared to structurally analogous compounds .

Properties

CAS No. |

85940-52-9 |

|---|---|

Molecular Formula |

C32H59NO |

Molecular Weight |

473.8 g/mol |

IUPAC Name |

2-cyclohexylphenolate;ethyl-hexadecyl-dimethylazanium |

InChI |

InChI=1S/C20H44N.C12H16O/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h5-20H2,1-4H3;4-5,8-10,13H,1-3,6-7H2/q+1;/p-1 |

InChI Key |

CKVOORWQQRNRIX-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC.C1CCC(CC1)C2=CC=CC=C2[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethylhexadecyldimethylammonium 2-cyclohexylphenolate typically involves the reaction of ethylhexadecylamine with 2-cyclohexylphenol under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale reaction process that involves continuous monitoring and control of reaction parameters to ensure product quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.

Chemical Reactions Analysis

Antimicrobial Mechanism

While direct data for Ethylhexadecyldimethylammonium 2-cyclohexylphenolate is unavailable, related quaternary ammonium compounds (e.g., Ethylhexadecyldimethylammonium bromide) exhibit antimicrobial activity through:

-

Membrane Disruption : The quaternary ammonium group interacts with negatively charged lipid bilayers, causing cell lysis .

-

Hydrophobic Interactions : The long alkyl chain enhances surfactant properties, facilitating membrane disruption .

Comparison with Structurally Similar Compounds

| Compound | Key Features | Applications |

|---|---|---|

| Benzalkonium chloride | Shorter alkyl chain, less hydrophobicity | Disinfectants, antiseptics |

| Cetyltrimethylammonium bromide | Emulsifying properties, shorter alkyl chain | Biotechnology, surfactants |

| Ethylhexadecyldimethylammonium bromide | Long hydrophobic chain, high efficacy in membrane disruption | Industrial cleaning, antimicrobial agents |

| Dodecylbenzenesulfonic acid | Anionic surfactant, no quaternary structure | Industrial detergents |

Research Gaps

The provided sources lack specific studies on This compound . Future research could focus on:

-

Optimizing phenolate substitution conditions.

-

Quantifying antimicrobial efficacy against diverse microbial strains.

-

Investigating environmental persistence and toxicity.

Scientific Research Applications

Ethylhexadecyldimethylammonium 2-cyclohexylphenolate has several scientific research applications:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

Biology: The compound exhibits antimicrobial properties, making it useful in studying microbial growth inhibition and developing new antimicrobial agents.

Medicine: Its potential as an antiseptic and disinfectant is being explored for medical applications, including wound care and sterilization.

Industry: It is used as a surfactant in various industrial processes, such as cleaning agents and emulsifiers.

Mechanism of Action

Ethylhexadecyldimethylammonium 2-cyclohexylphenolate is compared with other similar compounds, such as benzalkonium chloride and cetylpyridinium chloride. While these compounds share similar antimicrobial properties, this compound stands out due to its unique chemical structure and enhanced efficacy in certain applications.

Comparison with Similar Compounds

Ethylhexadecyldimethylammonium Bromide (EHDDMA-Br)

EHDDMA-Br shares the same cationic quaternary ammonium core but employs bromide as the counterion. Research by McDonald and Ogunkeye (1981) demonstrated its effectiveness in zinc ion flotation, achieving >90% recovery at pH 7–8 due to strong electrostatic interactions between the cationic surfactant and anionic metal complexes . However, its selectivity for specific metals (e.g., Zn²⁺ vs. Ni²⁺) is pH-dependent, with reduced efficiency in acidic conditions .

Key Comparison with Ethylhexadecyldimethylammonium 2-Cyclohexylphenolate:

- Counterion Impact: The 2-cyclohexylphenolate counterion enhances hydrophobicity and stability in organic phases compared to bromide, making it more suitable for solvent extraction processes.

- Adsorption Capacity : EHDDMA-Br-modified zeolites show lower Cr(VI) adsorption (0.42 mg/g) compared to CETYL-amended zeolites (0.65 mg/g) but higher than unmodified zeolites .

Cetylpyridinium (CETYL) Chloride

CETYL chloride, another cationic surfactant, features a pyridinium head group instead of a dimethylammonium moiety. Santiago et al. (1992) reported superior Cr(VI) adsorption (0.65 mg/g) using CETYL-modified zeolites compared to EHDDMA-based systems (0.42 mg/g) . This disparity stems from CETYL’s larger head group, which increases surface charge density and enhances anion-exchange kinetics.

Key Comparison :

- Head Group Chemistry : CETYL’s aromatic pyridinium ring provides stronger π-π interactions with aromatic contaminants, whereas EHDDMA derivatives rely solely on electrostatic forces.

- Environmental Stability: this compound exhibits greater resistance to hydrolysis in alkaline environments compared to CETYL chloride, which degrades at pH > 10 .

Table 1: Comparative Adsorption Capacities for Heavy Metal Removal

Table 2: Stability and Selectivity Parameters

| Parameter | This compound | Cetylpyridinium Chloride | Ethylhexadecyldimethylammonium Bromide |

|---|---|---|---|

| Hydrolysis Stability (pH range) | 2–12 | 2–10 | 2–11 |

| Selectivity for Cr(VI) vs. SO₄²⁻ | Moderate | High | Low |

| Organic Solvent Compatibility | High (due to 2-cyclohexylphenolate) | Moderate | Low |

Research Findings and Mechanistic Insights

- Ion Flotation: Ethylhexadecyldimethylammonium bromide outperforms its 2-cyclohexylphenolate counterpart in aqueous metal recovery due to faster ion-pair formation . However, the latter’s organic-phase stability makes it preferable for solvent extraction .

- Anion Exchange: The 2-cyclohexylphenolate derivative’s bulkier counterion reduces steric hindrance during adsorption, but its lower charge density limits efficiency compared to CETYL .

- Environmental Impact : Both EHDDMA and CETYL derivatives exhibit low biodegradability, necessitating post-treatment to prevent surfactant accumulation in ecosystems .

Biological Activity

Ethylhexadecyldimethylammonium 2-cyclohexylphenolate is a quaternary ammonium compound with potential applications in various fields, including biochemistry and materials science. Its biological activity is of particular interest due to its surfactant properties and potential role as an antimicrobial agent. This article reviews the compound's biological activity, highlighting relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound can be characterized by its unique molecular structure, which combines a long hydrophobic alkyl chain with a positively charged quaternary ammonium group and a phenolic moiety. This structural arrangement contributes to its surface-active properties, enabling it to interact with biological membranes.

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial activity of quaternary ammonium compounds (QACs), including ethylhexadecyldimethylammonium derivatives. Research indicates that these compounds disrupt microbial cell membranes, leading to cell lysis and death. A study by found that ethylhexadecyldimethylammonium bromide exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Ethylhexadecyldimethylammonium Compounds

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL | |

| Pseudomonas aeruginosa | 2.0 µg/mL |

The antimicrobial mechanism of this compound primarily involves the disruption of the bacterial cell membrane integrity. The positively charged ammonium group interacts with negatively charged components of the microbial membrane, leading to increased permeability and eventual cell death. This mechanism has been supported by studies showing alterations in membrane potential and leakage of intracellular contents upon treatment with QACs .

Case Study 1: Efficacy Against Biofilms

A significant challenge in treating infections is the formation of biofilms by bacteria. A study conducted on the efficacy of ethylhexadecyldimethylammonium compounds against biofilm-forming bacteria demonstrated that these compounds could effectively reduce biofilm biomass by up to 80% at sub-MIC concentrations. This finding is crucial for developing strategies to combat chronic infections associated with biofilms .

Case Study 2: Cytotoxicity Assessment

While evaluating the antimicrobial properties, it is essential to assess cytotoxicity towards human cells. In vitro studies showed that this compound exhibited low cytotoxicity towards human epithelial cells at concentrations effective against bacteria, indicating its potential as a safe antimicrobial agent for clinical applications .

Industrial Applications

Due to its surfactant properties, this compound is being explored for use in disinfectants and sanitizers in healthcare settings. Its ability to reduce microbial load on surfaces makes it a valuable component in formulations aimed at infection control.

Biomedical Applications

The compound's antimicrobial properties suggest potential applications in wound care products, where preventing infection is critical for healing. Additionally, its low cytotoxicity profile supports its use in formulations intended for direct contact with human tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.